GSK1292263: An In-Depth Technical Guide to its Mechanism of Action
GSK1292263: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus (T2DM). This technical guide delineates the core mechanism of action of GSK1292263, summarizing key preclinical and clinical findings. Activation of GPR119 by GSK1292263 in pancreatic β-cells and intestinal L-cells stimulates the release of insulin (B600854) and incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY). This guide provides a comprehensive overview of the signaling pathways, quantitative data from various studies, detailed experimental methodologies, and pharmacokinetic properties of GSK1292263.
Core Mechanism of Action: GPR119 Agonism
GSK1292263 functions as a selective agonist for the GPR119 receptor.[1] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2] The primary mechanism of action involves the activation of GPR119, which is coupled to the Gαs protein subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
The elevated cAMP levels trigger downstream signaling cascades that result in:
-
In Pancreatic β-cells: Enhanced glucose-dependent insulin secretion.
-
In Intestinal L-cells: Increased secretion of incretin hormones such as GLP-1, GIP, and PYY.[4]
These actions collectively contribute to improved glucose homeostasis.
Quantitative Data Summary
Table 1: In Vitro Activity of GSK1292263
| Parameter | Species | Value | Reference |
| pEC50 | Human | 6.9 | [3] |
| pEC50 | Rat | 6.7 | [3] |
| pEC50 (GLP-1 Secretion) | GLUTag cells | 8.5 | [2] |
Table 2: Preclinical In Vivo Effects of GSK1292263 in Rats
| Study Type | Animal Model | Dose (mg/kg) | Key Finding | Reference |
| Oral Glucose Tolerance Test (OGTT) | Sprague-Dawley | 3-30 | Increased levels of GLP-1, GIP, PYY, and glucagon (B607659). | [4] |
| Intravenous Glucose Tolerance Test | Sprague-Dawley | Not Specified | 30-60% increase in peak insulin response and insulin AUC(0-15 min). | [4] |
| 6-week study | Zucker diabetic fatty rats | Not Specified | Statistically significant increase in insulin immunoreactivity in pancreatic sections. | [4] |
| Hyperinsulinemic-euglycemic clamp | Sprague-Dawley | 10 and 30 | Stimulated glucagon secretion without increasing blood glucose levels. | [4] |
Table 3: Clinical Effects of GSK1292263 in Patients with Type 2 Diabetes
| Study (Identifier) | Population | Dose | Key Finding | Reference |
| Study 1 (NCT01119846) | Drug-naïve or washed out T2DM | 300 mg BID for 14 days | ~5-fold increase in plasma total PYY levels. | [5] |
| Study 1 (NCT01119846) | Drug-naïve or washed out T2DM | 100-600 mg/day for 14 days | No significant effect on active or total GLP-1 or GIP. | [5] |
| Study 2 (NCT01128621) | T2DM on metformin (B114582) | 300 mg BID with metformin | Peak PYY concentrations augmented to ~100 pM. | [5] |
| Study 2 (NCT01128621) | T2DM on metformin | Not Specified | Co-dosing with metformin increased post-prandial total GLP-1. | [5] |
| Drug Interaction Study | Healthy Volunteers | 300 mg BID | Small increases in AUC of simvastatin (B1681759) (1.34-fold) and rosuvastatin (B1679574) (1.39-fold). | [6] |
Experimental Protocols
In Vitro cAMP Assay
A detailed protocol for the specific cAMP assay used for GSK1292263 is not publicly available. However, a general methodology for such an assay is as follows:
-
Cell Culture: A cell line stably expressing the human or rat GPR119 receptor is cultured in an appropriate medium.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.
-
Compound Addition: Cells are treated with varying concentrations of GSK1292263 or a vehicle control.
-
cAMP Measurement: After a specified incubation period, intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
The following is a generalized protocol for an OGTT in rats, based on standard procedures:
-
Acclimatization and Fasting: Male Sprague-Dawley rats are acclimatized to the facility conditions. Prior to the test, animals are fasted overnight (approximately 12-16 hours) with free access to water.[2][7]
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected, typically from the tail vein, to measure fasting glucose and hormone levels.[7]
-
Drug Administration: GSK1292263 or vehicle is administered orally via gavage at the specified doses (e.g., 3-30 mg/kg).[4]
-
Glucose Challenge: After a set period following drug administration (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[7]
-
Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for later analysis of insulin, GLP-1, GIP, and PYY levels using specific immunoassays.
-
Data Calculation: The area under the curve (AUC) for glucose and hormone concentrations is calculated to assess the effect of the treatment.
Clinical Trial Methodology (Studies NCT01119846 and NCT01128621)
These were randomized, placebo-controlled studies in subjects with type 2 diabetes.[5]
-
Study Design:
-
NCT01119846: Conducted in drug-naïve subjects or those who had stopped their diabetic medications. It included single-dose (25-800 mg) and multiple-dose (100-600 mg/day for 14 days) arms. Sitagliptin (B1680988) (100 mg/day) was used as a comparator.[5]
-
NCT01128621: Conducted in subjects taking metformin. It involved multiple dosing for 14 days.[5]
-
-
Key Assessments:
-
Oral Glucose and Meal Challenges: These were used to assess the effects on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP.[5]
-
Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of GSK1292263.
-
Safety and Tolerability: Adverse events, clinical laboratory tests, vital signs, and ECGs were monitored throughout the studies.[9][10]
-
Pharmacokinetics and Drug Interactions
-
Pharmacokinetics: In clinical studies, the terminal elimination half-life of GSK1292263 was approximately 13 to 18 hours, reaching steady-state plasma concentrations within about 4 days.[11] The oral bioavailability of GSK1292263 was found to increase approximately 4-fold when administered with food.[11]
-
Drug Interactions:
-
In Vitro: GSK1292263 showed little to no inhibition of major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4), P-glycoprotein (Pgp), OATP1B3, or OCT2 (IC50 >30 µM).[6] However, it did inhibit BCRP and OATP1B1.[6]
-
In Vivo: Co-administration of GSK1292263 (300 mg BID) with simvastatin (a CYP3A4 and OATP1B1 substrate) or rosuvastatin (a BCRP and OATP1B1 substrate) resulted in modest increases in the statins' plasma concentrations, suggesting a weak inhibitory effect on intestinal BCRP and CYP3A4.[6] There was no significant inhibition of OATP1B1 observed in the clinical setting.[6]
-
Conclusion
GSK1292263 is a selective GPR119 agonist that modulates glucose homeostasis through a dual mechanism involving the stimulation of insulin secretion from pancreatic β-cells and the release of incretin hormones from the gut. While preclinical studies demonstrated promising effects on glucose metabolism and insulin secretion, clinical trials in patients with type 2 diabetes did not show significant improvements in glycemic control. However, a profound effect on increasing circulating levels of PYY was consistently observed. The gut hormone effects of GSK1292263 were modulated by co-administration with metformin and sitagliptin. Further research is needed to fully elucidate the therapeutic potential of targeting GPR119 and the specific role of PYY in the metabolic effects observed with GSK1292263.
References
- 1. researchgate.net [researchgate.net]
- 2. e-jarb.org [e-jarb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 8. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
